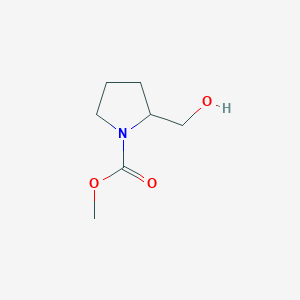
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: is a chiral diamine compound characterized by the presence of two 4-fluorophenyl groups attached to an ethane backbone The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the ethane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in larger quantities.
Purification: Employing techniques such as recrystallization or chromatography to purify the compound.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenylethane-1,2-diamine: Similar structure but lacks the fluorine atoms.
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine: Similar structure with chlorine atoms instead of fluorine.
1,2-Bis(4-methylphenyl)ethane-1,2-diamine: Similar structure with methyl groups instead of fluorine.
Uniqueness
rel-(1R,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is unique due to the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H14F2N2 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(1R,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ |
InChI-Schlüssel |
DWKHQEHNAPMAGG-OKILXGFUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)F)N)N)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)

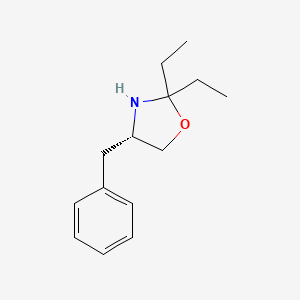
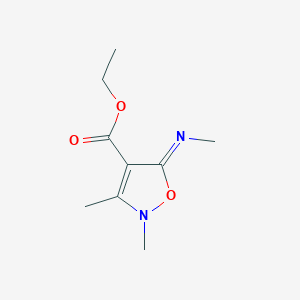

![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)

![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)
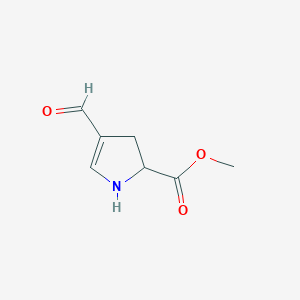

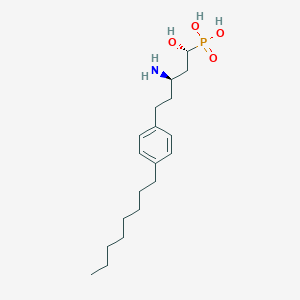

![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
